

physicochemical properties of 3,3-Difluoropiperidine

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Compound of Interest

Compound Name: 3,3-Difluoropiperidine

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An In-depth Technical Guide to the Physicochemical Properties of **3,3-Difluoropiperidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms onto the piperidine ring can profoundly influence its physicochemical and pharmacological properties. This strategic fluorination can alter basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference, making it a valuable building block for modulating the properties of active pharmaceutical ingredients (APIs).^{[1][2][3]} **3,3-Difluoropiperidine** and its derivatives have been successfully incorporated into molecules designed as anticonvulsants, anticancer agents, and treatments for obesity and Alzheimer's disease.^[4] This guide provides a comprehensive overview of the core physicochemical properties of **3,3-Difluoropiperidine**, detailed experimental protocols for their determination, and logical workflows for key processes.

Core Physicochemical Properties

The properties of **3,3-Difluoropiperidine** are often reported for its hydrochloride salt, which is a common form for handling and storage. The data presented below pertains to both the free base and its HCl salt where available.

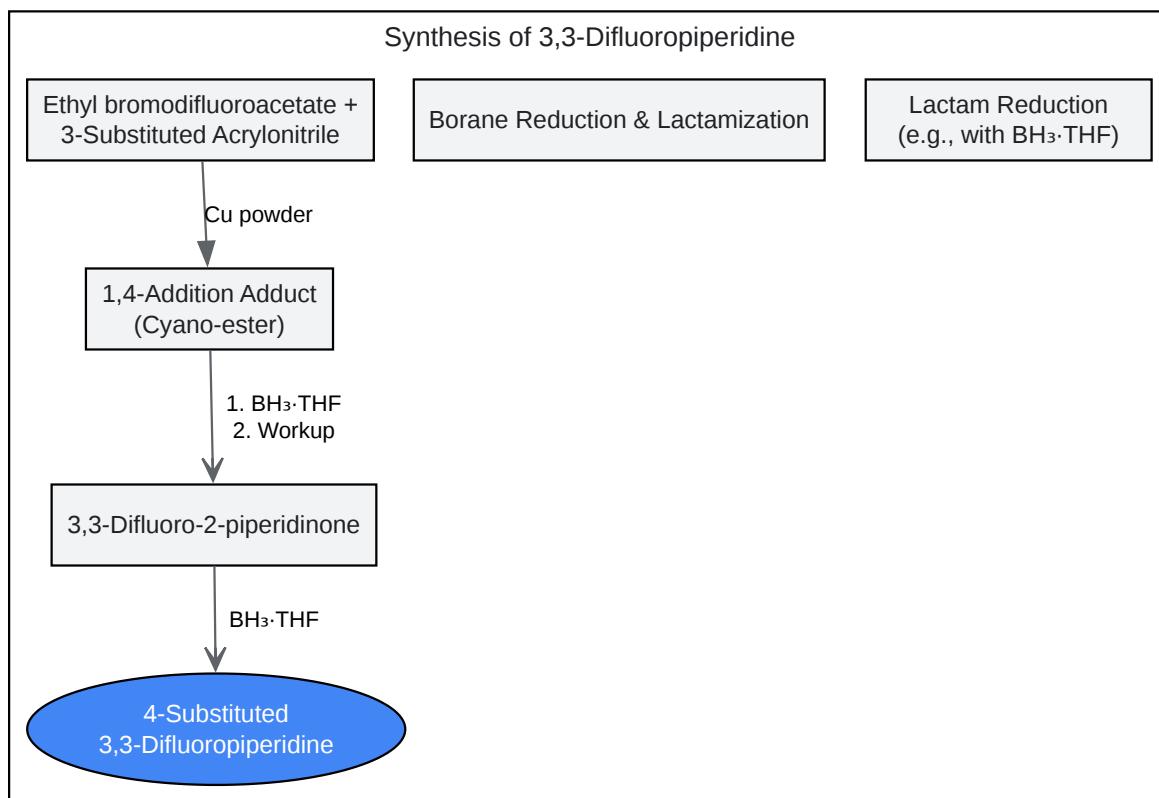
Table 1: Summary of Physicochemical Data for **3,3-Difluoropiperidine** and its Hydrochloride Salt

Property	3,3-Difluoropiperidine (Free Base)	3,3-Difluoropiperidine HCl	Data Source(s)
Molecular Formula	C ₅ H ₉ F ₂ N	C ₅ H ₉ F ₂ N · HCl	[5][6]
Molecular Weight	121.13 g/mol	157.59 g/mol	[1][5]
Appearance	Solid	Cream/beige to white solid/powder	[1][6]
Melting Point (°C)	Not specified	243 - 247	[1]
Boiling Point (°C)	114.3 (Predicted at 760 mmHg)	Not applicable	[7][8]
pKa (Basic)	7.4 (Experimental)	Not applicable	[5]
logP	Not experimentally determined	Not applicable	
Solubility	Not specified	Not specified	

Note: The reported boiling point for the hydrochloride salt likely refers to the free base, as salts typically decompose at high temperatures rather than boil.

Synthesis Overview

Multiple synthetic routes to **3,3-difluoropiperidines** have been developed. One common strategy involves the reduction of a lactam intermediate, which itself is formed from a cyano-ester precursor. This multi-step process is a reliable method for producing the core scaffold.



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Caption: A generalized synthetic pathway to 4-substituted **3,3-difluoropiperidines**.^{[9][10]}

Experimental Protocols

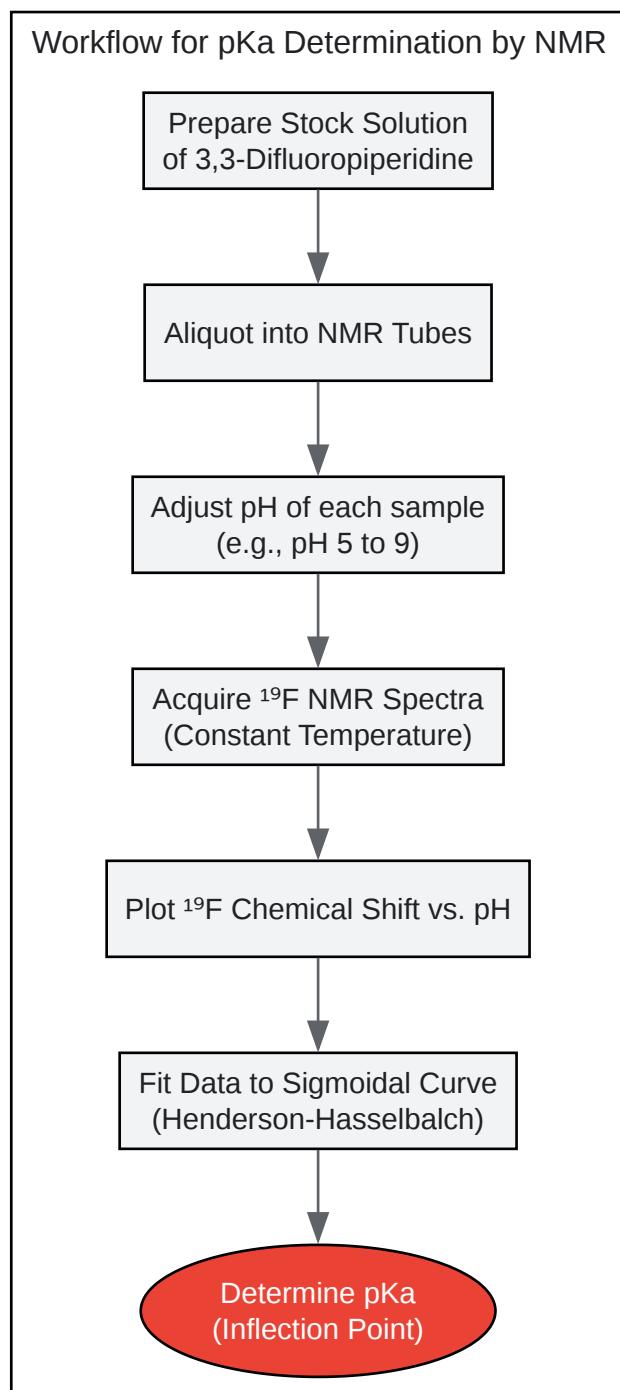
Detailed and reproducible experimental methods are critical for characterizing novel compounds. Below are standard protocols for determining the pKa and logP of fluorinated amines like **3,3-Difluoropiperidine**.

pKa Determination by ¹⁹F NMR Titration

The presence of fluorine atoms provides a unique spectroscopic handle for analysis. ¹⁹F NMR is a highly sensitive method for determining the pKa of fluorinated compounds because the chemical shift of the fluorine nucleus is often sensitive to the protonation state of a nearby functional group.^{[11][12]}

Methodology:

- Sample Preparation: A stock solution of **3,3-Difluoropiperidine** is prepared in a suitable solvent (e.g., D₂O or a mixed aqueous-organic system).
- pH Adjustment: The sample is divided into multiple NMR tubes. The pH of each sample is carefully adjusted using small aliquots of strong acid (e.g., HCl) and strong base (e.g., NaOH) to cover a range of pH values around the expected pKa (e.g., from pH 5 to pH 9).
- NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired for each sample at a constant temperature.
- Data Analysis: The ¹⁹F chemical shift (δ) is plotted against the measured pH of each sample.
- pKa Calculation: The resulting data are fitted to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting function). The pKa is the pH value at the inflection point of the titration curve, where the concentrations of the protonated and neutral species are equal.



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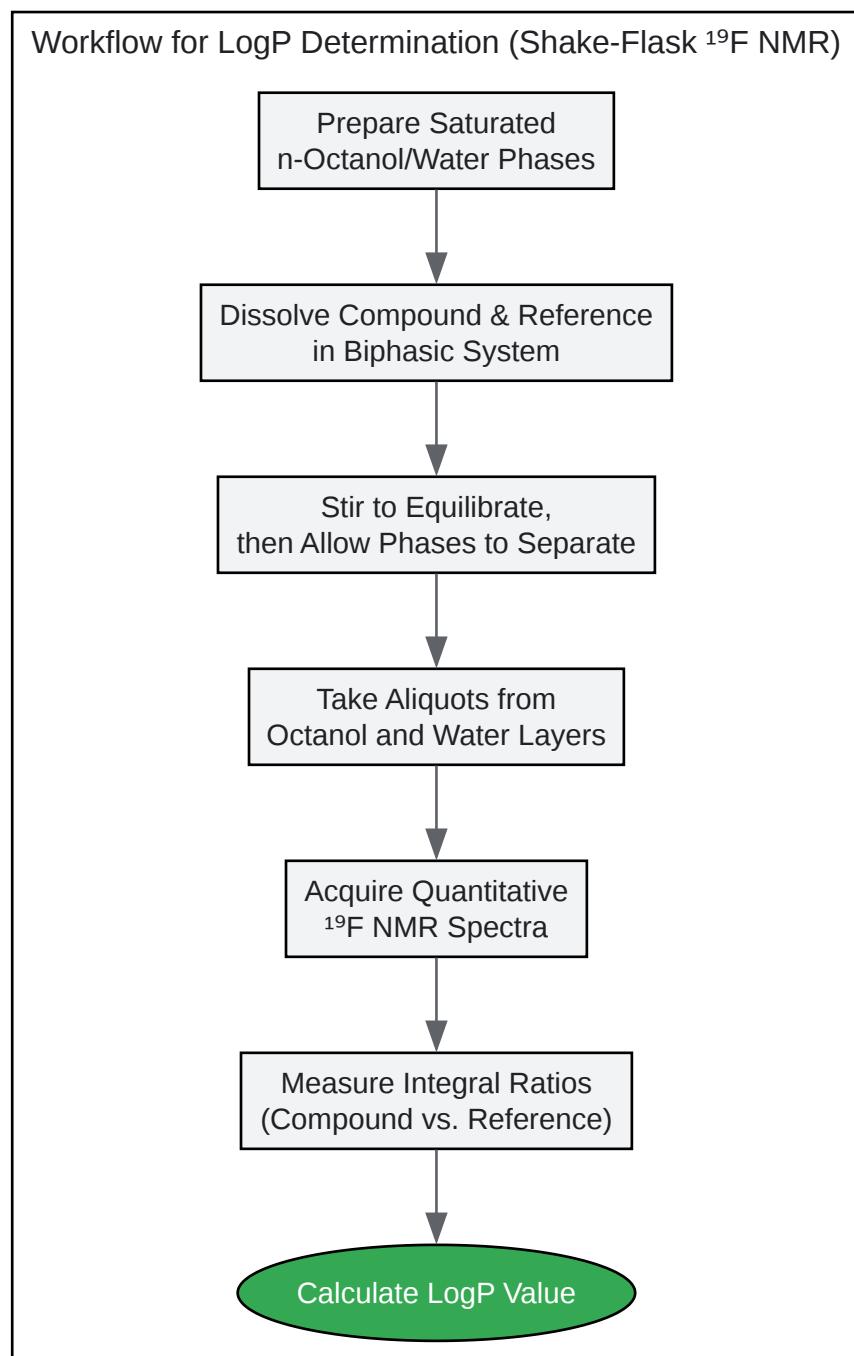
Caption: Experimental workflow for determining pKa using ^{19}F NMR spectroscopy.

LogP Determination by Shake-Flask Method with ^{19}F NMR

The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. For fluorinated compounds, ^{19}F NMR can be used for quantification in each phase, offering high accuracy without requiring chromophores for UV detection.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- System Preparation: Equal volumes of n-octanol (HPLC grade) and water (HPLC grade) are mixed and allowed to mutually saturate overnight.
- Partitioning: A precisely weighed amount of **3,3-Difluoropiperidine** and a suitable fluorinated reference compound (with a known logP) are dissolved in a flask containing the pre-saturated n-octanol and water.
- Equilibration: The biphasic mixture is stirred vigorously for several hours (e.g., 2 hours at 25°C) to facilitate partitioning. The mixture is then allowed to stand overnight for complete phase separation.[\[13\]](#)[\[14\]](#)
- Sampling: A precise aliquot is carefully removed from both the upper n-octanol layer and the lower aqueous layer.
- NMR Analysis: A quantitative ^{19}F NMR spectrum is acquired for each aliquot. A deuterated solvent miscible with the phase may be added to provide a lock signal.[\[15\]](#) The integration ratios of the target compound and the reference compound are determined in each phase.
- LogP Calculation: The logP value is calculated using the ratios of the integrals in each phase, relative to the known logP of the reference compound. This ratiometric approach minimizes errors from imprecise sample volumes or mass.[\[13\]](#)



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Caption: Experimental workflow for logP determination using the ^{19}F NMR shake-flask method.

Conclusion

3,3-Difluoropiperidine is a key structural motif for modern drug discovery. Its defining physicochemical characteristics, particularly its pKa of 7.4, are a direct consequence of the electron-withdrawing nature of the geminal fluorine substituents. While experimental data for properties like logP and solubility are not yet widely published, the standardized protocols outlined in this guide provide a clear path for their determination. A thorough understanding and accurate measurement of these core properties are essential for rationally designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safer and more effective therapeutics.

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